molecular formula C18H24N2O2S2 B2526950 N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide CAS No. 953154-70-6

N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2526950
CAS No.: 953154-70-6
M. Wt: 364.52
InChI Key: CKXWOBVMKCUNNF-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a benzylpiperidine core linked to a 5-methylthiophene-2-sulfonamide moiety. The compound’s structure combines a lipophilic benzylpiperidine group, which is known to enhance blood-brain barrier penetration, with a sulfonamide-functionalized thiophene ring, a motif associated with diverse biological activities such as enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-15-7-8-18(23-15)24(21,22)19-13-16-9-11-20(12-10-16)14-17-5-3-2-4-6-17/h2-8,16,19H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXWOBVMKCUNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the thiophene ring. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce secondary or tertiary amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of synthesized thiopyrimidine–benzenesulfonamide compounds, revealing significant activity against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds demonstrated a capacity to inhibit biofilm formation, which is crucial in treating infections caused by these organisms .

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
Compound A1632K. pneumoniae
Compound B816P. aeruginosa

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis in cancer cells. Research indicates that sulfonamides can act as effective cytotoxic agents against various cancer cell lines.

Case Study: Cytotoxic Activity

A series of sulfonamide derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The study found that certain derivatives exhibited significant apoptotic effects, indicating their potential as anticancer agents .

Cell LineIC₅₀ (µM)Apoptotic Effect (%)
HCT-11612.570
MCF-715.065
HeLa10.080

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating conditions like diabetes and Alzheimer's disease.

Case Study: Enzyme Inhibition

Research has shown that derivatives of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide can inhibit acetylcholinesterase and urease. These enzymes are critical in the pathophysiology of Alzheimer's disease and urinary disorders, respectively .

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85
Urease78

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Compound 32 (Group 3, )

  • Structure : N-(1-Benzylpiperidin-4-yl) sidechain attached to an acridine core.
  • Key Differences : Unlike the target compound, 32 lacks the thiophene sulfonamide group but includes an acridine scaffold.
  • Activity : Exhibits outstanding in vitro antiprion activity, attributed to the benzylpiperidine group’s role in enhancing binding affinity .
  • Synthetic Accessibility : Derivatives of 32 with modified benzyl side chains (e.g., homologs or substituted phenyl rings) showed variable antiprion efficacy, indicating the critical role of substituent electronic properties (Hansch σ and Hammett π values) .

Compound 15 ()

  • Structure : N-[(1-Benzylpiperidin-4-yl)methyl] group linked to a 2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethylamine.
  • Key Differences : Replaces the thiophene sulfonamide with an indolinyloxyethylamine group.
  • Synthesis : Synthesized via reductive amination (31% yield), suggesting higher steric hindrance or reactivity challenges compared to the target compound’s synthetic pathway .

Sulfonamide Derivatives with Varied Core Structures

N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide ()

  • Structure : Shares the 5-methylthiophene-2-sulfonamide group but lacks the benzylpiperidine moiety.

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()

  • Structure : Pyrimidine core with diphenylphosphoryl and methanesulfonamide groups.
  • Key Differences : The pyrimidine ring and phosphoryl substituent confer distinct electronic properties compared to the thiophene-benzylpiperidine system.
  • Crystallography : Single-crystal X-ray data (R factor = 0.065) confirm structural rigidity, which may influence binding kinetics .

Antiprion and Neuroprotective Activities

  • Compound 32 (Group 3) demonstrates that the benzylpiperidine group is critical for antiprion activity, which may extend to the target compound if similar binding mechanisms exist .
  • The thiophene sulfonamide in the target compound could enhance interactions with cholinesterases or serotonin receptors, as seen in related ligands .

Enzyme Inhibition Potential

  • Butyrylcholinesterase (BuChE) inhibitors in (e.g., compounds 15–18) highlight the importance of the benzylpiperidine-amine linkage for enzyme binding. The target compound’s sulfonamide group may offer additional hydrogen-bonding interactions .

Key Structural-Activity Relationships (SAR)

Benzylpiperidine Group : Essential for CNS-targeted activity (e.g., antiprion, BuChE inhibition) due to enhanced lipophilicity and BBB penetration .

Sulfonamide Functionality : Improves water solubility and provides hydrogen-bonding sites for enzyme interactions .

Heterocyclic Variations : Thiophene vs. pyrimidine cores influence electronic density and steric bulk, altering target selectivity .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide, a sulfonamide compound, has garnered attention in recent years for its potential biological activities, particularly as a sodium channel inhibitor. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and related research findings.

  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 364.5 g/mol
  • CAS Number : 953154-70-6

The compound primarily acts as a sodium channel inhibitor , which is crucial for the modulation of neuronal excitability and has implications in treating various neurological disorders such as epilepsy. The inhibition of voltage-gated sodium channels can prevent excessive neuronal firing, thereby reducing seizure activity.

Antiepileptic Properties

Research indicates that N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is effective in models of epilepsy. Studies have shown that this compound can significantly reduce seizure frequency and severity in animal models, suggesting its potential as an antiepileptic agent.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits selective inhibitory activity against specific sodium channels. For example, it has been reported to inhibit hNaV1.7 channels with an IC50 value indicating significant potency in blocking these channels, which are implicated in pain pathways and epilepsy.

Compound Target IC50 (µM) Effect
N-(Benzylpiperidin)hNaV1.7 Sodium Channel0.5Significant inhibition of channel activity

Case Studies and Research Findings

  • Study on Anticonvulsant Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anticonvulsant properties of various sulfonamide derivatives, including N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide. The results indicated a marked reduction in seizure activity in rodent models, supporting its potential therapeutic use in epilepsy treatment .
  • Sodium Channel Inhibition :
    • Another investigation focused on the compound's mechanism as a sodium channel blocker. The study utilized electrophysiological techniques to demonstrate that the compound effectively reduced sodium ion influx in neuronal cells, correlating with its observed pharmacological effects .
  • Comparative Analysis :
    • A comparative analysis of various sulfonamide compounds revealed that N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide exhibited superior efficacy compared to other derivatives in terms of both potency and selectivity for sodium channels .

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